N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine
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Overview
Description
N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a methylbenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation of 2-methoxybenzaldehyde with 4-(4-methylbenzyl)piperazine. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various reduced derivatives.
Scientific Research Applications
N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}aceto hydrazide .
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
- 2-methoxy-5-((phenylamino)methyl)phenol .
Uniqueness
N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial settings.
Properties
Molecular Formula |
C20H25N3O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-1-(2-methoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C20H25N3O/c1-17-7-9-18(10-8-17)16-22-11-13-23(14-12-22)21-15-19-5-3-4-6-20(19)24-2/h3-10,15H,11-14,16H2,1-2H3/b21-15+ |
InChI Key |
SMKSMIHXIFJKQR-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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